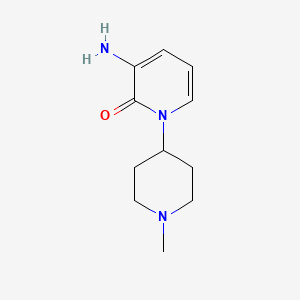
3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one is a chemical compound that belongs to the class of piperidines Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one typically involves the reaction of 1-methylpiperidin-4-yl with appropriate pyridine derivatives under controlled conditions. One common method is the nucleophilic substitution reaction, where a pyridine derivative is reacted with 1-methylpiperidin-4-yl halide in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Production of amines or other reduced derivatives.
Substitution: Introduction of various alkyl or aryl groups.
科学的研究の応用
3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of materials with specific properties.
作用機序
The mechanism by which 3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
類似化合物との比較
3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one
1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol
(3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanol
Uniqueness: 3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one is unique due to its specific structural features and potential applications. Its pyridine core and piperidine moiety contribute to its distinct chemical properties and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C11H17N3O |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
3-amino-1-(1-methylpiperidin-4-yl)pyridin-2-one |
InChI |
InChI=1S/C11H17N3O/c1-13-7-4-9(5-8-13)14-6-2-3-10(12)11(14)15/h2-3,6,9H,4-5,7-8,12H2,1H3 |
InChIキー |
CSVZKNGOUZENTO-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)N2C=CC=C(C2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B15328584.png)

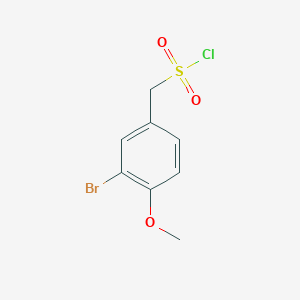
![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B15328607.png)
![3-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B15328608.png)
![5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B15328612.png)
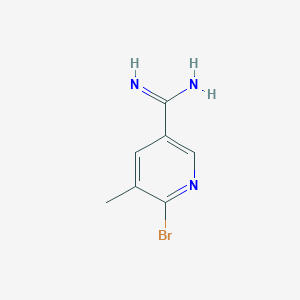
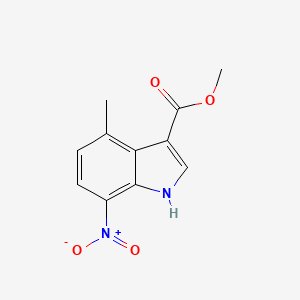

![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B15328628.png)

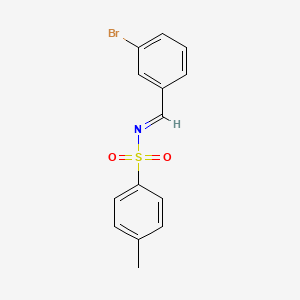
![4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylicacid](/img/structure/B15328648.png)
